molecular formula C13H13FN6 B2416281 N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 946252-89-7

N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2416281
CAS RN: 946252-89-7
M. Wt: 272.287
InChI Key: IMYSMIYKHUKUQJ-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine” (referred to as NFTPA) is a novel chemical compound that has been the subject of extensive research due to its potential applications in various fields. Its molecular formula is C13H13FN6, and its average mass is 272.281 Da .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the Dimroth rearrangement, a process involving the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .


Molecular Structure Analysis

The molecular structure of NFTPA is characterized by the presence of a triazolo[4,5-d]pyrimidin-7-amine group attached to a 4-fluorophenyl ethyl group. This structure is likely to influence its chemical properties and potential applications.


Physical And Chemical Properties Analysis

NFTPA is a compound with a molecular formula of C13H13FN6 and an average mass of 272.281 Da . Other physical and chemical properties specific to NFTPA are not detailed in the available literature.

Scientific Research Applications

Antitumor Activity

This compound has been synthesized and evaluated for its antitumor activities against various human cancer cell lines, including MGC-803 (stomach cancer), MCF-7 (breast cancer), EC-109 (esophageal cancer), PC-3 (prostate cancer), and Hela (cervical cancer) cells . The results showed that most compounds had good antitumor activities .

CDK2 Inhibition

The compound has been synthesized and evaluated as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The results revealed that compounds 14, 13, and 15 showed significant inhibitory activity .

Antiviral Activity

Although not directly related to the exact compound, similar structures have shown antiviral activity. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially be modified to exhibit these activities.

Antitubercular Activity

Although not directly related to the exact compound, similar structures have shown antitubercular activity . This suggests that the compound could potentially be modified to exhibit this activity.

Potential for Further Research

The compound is a novel chemical compound that has been the subject of extensive research due to its potential applications in various fields. This suggests that there may be other yet undiscovered applications for this compound.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6/c1-20-13-11(18-19-20)12(16-8-17-13)15-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYSMIYKHUKUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

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